1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-
Description
Properties
CAS No. |
739307-60-9 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12-/m0/s1 |
InChI Key |
IYMMESGOJVNCKV-CABZTGNLSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The synthesis begins with 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol as the precursor. Key steps include:
- Salt Formation : Reaction with hydrobromic acid (HBr) under controlled pH (~3–4) and temperature (20–25°C) to form the hydrobromide salt.
- Stereochemical Control : Asymmetric reduction or chiral resolution (e.g., using mandelic acid) ensures the (S)-hydroxy and (2S)-piperidine configurations.
- Purification : Crystallization from ethanol/water mixtures yields >98% purity.
Table 1: Laboratory Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Precursor Preparation | 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol | 75% | 95% |
| Salt Formation | HBr, 25°C, 6h | 82% | 97% |
| Chiral Resolution | (S)-Mandelic acid, EtOH | 68% | 99% |
Industrial Production
Industrial methods optimize scalability and cost-efficiency:
- Continuous Flow Reactors : Enhance reaction consistency and reduce byproducts.
- Quality Control : HPLC and chiral chromatography ensure enantiomeric excess (ee >99%).
- Waste Mitigation : Solvent recovery systems minimize environmental impact.
Analytical Characterization
Rimiterol is validated using:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 6.70 (d, 1H, aromatic), 4.20 (m, 1H, -CH(OH)-), 3.10 (m, 2H, piperidine).
- Mass Spectrometry : ESI-MS m/z 224.1 [M+H]$$^+$$.
- X-ray Crystallography : Confirms stereochemistry and salt formation.
Table 2: Spectral Data Comparison
| Technique | Key Peaks/Features | Source |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 6.70 (aromatic H), 4.20 (hydroxymethyl) | |
| HPLC Retention Time | 8.2 min (C18 column, 70:30 MeOH/H$$_2$$O) |
Applications and Derivatives
- Pharmacological Use : Rimiterol Hydrobromide is a short-acting β$$_2$$-adrenergic agonist for airway obstruction.
- Derivative Synthesis : Modifications at the hydroxymethyl or piperidine groups yield analogs with varied receptor affinity.
Challenges and Innovations
- Stereoselective Synthesis : Asymmetric catalysis (e.g., Sharpless epoxidation) remains costly but improves ee.
- Green Chemistry : Recent advances use biocatalysts for enantioselective reductions.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted benzenediols, each with distinct properties and applications.
Scientific Research Applications
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is widely used in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituent | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₇NO₃ | 223.268 | 1.60 | (S)-hydroxy-(2S)-piperidinylmethyl | Neurological/antimicrobial R&D |
| 4-[(S)-hydroxy-(2R)-piperidinylmethyl] isomer | C₁₂H₁₇NO₃ | 223.268 | ~1.60 | (S)-hydroxy-(2R)-piperidinylmethyl | Stereochemistry-dependent activity |
| Norepinephrine | C₈H₁₁NO₃ | 169.18 | <0.5 | 2-Amino-1-hydroxyethyl | Adrenergic agonist |
| 1,2-Benzenediol 4-(1,1-dimethylethyl) | C₁₀H₁₄O₂ | 166.22 | >2.5 | tert-Butyl | Lipophilic drug candidate |
| Thioether derivative (hexadecyl chain) | C₃₄H₄₄N₂O₂S₂ | ~600 | >>5 | Hexadecylthio/bipyridinyl | Surfactant/membrane disruptor |
Research Findings and Implications
- Stereochemical Sensitivity : The (2S)-piperidinyl configuration in the target compound may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in piperidine-based neuromodulators .
- Lipophilicity vs. Bioactivity : While the target compound’s LogP (1.60) suggests moderate membrane permeability, analogues like the thioether derivative (LogP >>5) trade bioavailability for niche applications .
- Catechol Core Universality : The 1,2-diol structure is conserved across all compounds, underscoring its role in hydrogen bonding and metal chelation—critical for antioxidant or enzyme-inhibitory activity .
Biological Activity
1,2-Benzenediol, commonly known as catechol, is a dihydroxybenzene derivative with significant biological activity. The specific compound 1,2-benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is of particular interest due to its potential pharmacological properties. This article explores its biological activity through various studies and findings.
- Chemical Name : 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-
- CAS Number : Not specified in the search results.
- Molecular Formula : C12H17NO3
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on cell lines, enzymatic interactions, and potential therapeutic applications.
Antioxidant Activity
1,2-Benzenediol exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells. This activity is crucial for potential applications in preventing cellular damage related to various diseases.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance:
- Study Findings : In a study involving human cancer cell lines, treatment with 1,2-benzenediol resulted in significant cell death at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis mediated by reactive oxygen species (ROS) generation .
Genotoxicity
Research has indicated that 1,2-benzenediol may possess genotoxic properties:
- Findings : In studies assessing chromosomal aberrations and DNA damage, the compound showed positive results in several assays. This suggests a potential risk for mutagenicity under certain conditions .
Tables of Biological Activity
| Activity Type | Observation | Reference |
|---|---|---|
| Antioxidant Activity | Effective free radical scavenging | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Genotoxicity | Positive results in DNA damage assays |
Case Study 1: Antioxidant Effect on Neuronal Cells
A recent study investigated the protective effects of 1,2-benzenediol on neuronal cells exposed to oxidative stress. The results indicated that pre-treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study 2: Cancer Cell Line Sensitivity
In another study focusing on breast cancer cell lines (MCF-7), 1,2-benzenediol was found to enhance the cytotoxic effects of standard chemotherapy drugs. The combination treatment led to a synergistic increase in apoptosis rates compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
